rac-cis-Desacetyl Diltiazem Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-cis-Desacetyl Diltiazem Hydrochloride involves the desacetylation of diltiazem. The process typically includes the use of reagents such as methanol and hydrochloric acid under controlled conditions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : rac-cis-Desacetyl Diltiazem Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
rac-cis-Desacetyl Diltiazem Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of diltiazem and its metabolites.
Biology: Studied for its effects on calcium ion channels in cellular models.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The primary mechanism of action of rac-cis-Desacetyl Diltiazem Hydrochloride involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells during depolarization . This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lowered blood pressure . The compound also affects myocardial oxygen demand by reducing heart rate and systemic blood pressure .
Comparison with Similar Compounds
Similar Compounds
Diltiazem Hydrochloride: The parent compound, primarily used for its calcium channel blocking properties.
Verapamil: Another calcium channel blocker with similar therapeutic uses but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.
Uniqueness: : rac-cis-Desacetyl Diltiazem Hydrochloride is unique due to its specific desacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, diltiazem .
Properties
IUPAC Name |
2-(dimethylamino)-5-ethyl-3-hydroxy-2-(4-methoxyphenyl)-3H-1,5-benzothiazepin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-5-22-16-8-6-7-9-17(16)26-20(21(2)3,18(23)19(22)24)14-10-12-15(25-4)13-11-14;/h6-13,18,23H,5H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPAHHOOOFVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC(C(C1=O)O)(C3=CC=C(C=C3)OC)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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